1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS No.: 600646-68-2
Cat. No.: VC16865650
Molecular Formula: C13H13NOS
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 600646-68-2 |
|---|---|
| Molecular Formula | C13H13NOS |
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | 1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |
| Standard InChI | InChI=1S/C13H13NOS/c15-10-3-4-11-9(8-10)5-6-14-13(11)12-2-1-7-16-12/h1-4,7-8,13-15H,5-6H2 |
| Standard InChI Key | RBCUOBUHBWNSCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C2=C1C=C(C=C2)O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol features a bicyclic tetrahydroisoquinoline core fused to a thiophene ring at the C1 position. The tetrahydroisoquinoline moiety consists of a benzene ring condensed with a piperidine-like nitrogen-containing ring, while the thiophene group introduces sulfur-based aromaticity. The hydroxyl group at the C6 position enhances polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 600646-68-2 |
| Molecular Formula | C₁₃H₁₃NOS |
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | 1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |
| SMILES Notation | C1CNC(C2=C1C=C(C=C2)O)C3=CC=CS3 |
| InChI Key | RBCUOBUHBWNSCZ-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, as predicted by computational models, reveals planar aromatic regions and a non-planar tetrahydroisoquinoline ring, which may influence its binding to biological targets.
Electronic and Spectral Characteristics
The thiophene ring contributes to the compound’s electron-rich nature, enabling π-π stacking interactions and charge-transfer complexes. Ultraviolet-visible (UV-Vis) spectroscopy of analogous tetrahydroisoquinoline derivatives shows absorption maxima near 280–320 nm, attributable to aromatic π→π* transitions . Nuclear magnetic resonance (NMR) data for this specific compound remain unpublished, but proton environments can be inferred: the hydroxyl proton (δ ~5 ppm), aromatic protons (δ ~6.5–7.5 ppm), and aliphatic tetrahydroisoquinoline protons (δ ~2.5–4 ppm).
Synthesis and Structural Modification
Synthetic Strategies
The synthesis of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol typically employs multicomponent reactions, leveraging the Pictet-Spengler condensation as a key step. This method involves the cyclization of phenethylamine derivatives with carbonyl compounds in acidic conditions. For example, dopamine analogs may react with thiophene-2-carbaldehyde to form the tetrahydroisoquinoline backbone, followed by hydroxylation at C6 . Alternative routes include:
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Bischler-Napieralski cyclization: Cyclodehydration of amides to generate dihydroisoquinolines, followed by reduction and functionalization.
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Transition metal-catalyzed cross-coupling: Introducing the thiophene moiety via Suzuki-Miyaura or Ullmann couplings.
Table 2: Representative Synthetic Pathways
Challenges in synthesis include regioselective hydroxylation and avoiding over-reduction of the tetrahydroisoquinoline core.
Derivative Design and SAR Studies
Structural modifications focus on enhancing bioavailability and target affinity. Common derivatives include:
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N-Alkylation: Substituting the tetrahydroisoquinoline nitrogen with methyl or benzyl groups to modulate lipophilicity.
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Thiophene substitution: Replacing thiophene with furan or pyridine to alter electronic properties.
Preliminary structure-activity relationship (SAR) studies suggest that the hydroxyl group at C6 is critical for hydrogen bonding with enzymatic targets, while the thiophene ring enhances membrane permeability.
Applications in Materials Science
The thiophene component enables applications in organic electronics. Thin films of similar compounds exhibit semiconducting properties with hole mobility values of ~10⁻³ cm²/V·s, suitable for organic field-effect transistors (OFETs).
Future Research Directions
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Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Target Identification: High-throughput screening to map interactions with disease-relevant proteins.
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Hybrid Materials: Incorporating the compound into conductive polymers for optoelectronic devices.
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